N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
Description
N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core fused with a piperidine ring. The molecule is substituted at the piperidine-3-carboxamide position with a cyclopentyl group and carries a phenyl group at the 7-position of the thieno-pyrimidine scaffold.
Properties
IUPAC Name |
N-cyclopentyl-1-(4-oxo-7-phenyl-3H-thieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2S/c28-21(24-17-10-4-5-11-17)16-9-6-12-27(13-16)23-25-19-18(15-7-2-1-3-8-15)14-30-20(19)22(29)26-23/h1-3,7-8,14,16-17H,4-6,9-13H2,(H,24,28)(H,25,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRLMGMDFQYWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit multiple kinases, including cdk4/cyclin d1 and ark5 .
Mode of Action
Similar compounds have been found to induce apoptosis of tumor cells at a concentration of approximately 30−100 nm .
Biochemical Pathways
Similar compounds have been found to inhibit multiple kinases, which play crucial roles in various cellular processes .
Result of Action
Similar compounds have been found to induce apoptosis of tumor cells .
Action Environment
It’s important to note that factors such as temperature, ph, and the presence of other compounds can affect the action of a compound .
Biological Activity
N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperidine ring and a thieno[3,2-d]pyrimidine moiety, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-cyclopentyl derivatives. For instance, compounds containing the thieno[3,2-d]pyrimidine structure have demonstrated significant inhibitory effects on various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways such as GSK-3β and IKKβ, which are crucial in cancer progression and inflammation .
Antimicrobial Activity
Research has shown that derivatives of this compound possess antimicrobial properties. In vitro studies indicate that certain analogs exhibit potent activity against bacterial strains like Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values suggesting strong efficacy . The presence of the thienopyrimidine core is believed to enhance this activity through interactions with bacterial enzymes.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models of inflammation induced by lipopolysaccharides (LPS), it effectively suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activity of N-cyclopentyl derivatives is often attributed to their ability to interact with specific biological targets:
- GSK-3β Inhibition : Compounds have shown IC50 values ranging from 10 to 1314 nM against GSK-3β, indicating their potential as therapeutic agents in diseases where GSK-3β is implicated .
- Bacterial Enzyme Interactions : Molecular docking studies reveal that these compounds can bind effectively to essential bacterial enzymes, disrupting their function and leading to bacterial cell death .
Case Studies
Several case studies have been documented regarding the biological activity of related compounds:
- Anticancer Study : A study on a similar thieno[3,2-d]pyrimidine derivative demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value in the low micromolar range. The study concluded that the compound induced apoptosis through mitochondrial pathways .
- Antimicrobial Evaluation : A comparative study assessed various derivatives' antimicrobial activities against several pathogens. The results indicated that modifications in the piperidine moiety significantly influenced antibacterial potency, with some compounds achieving MIC values below 0.5 μM against Staphylococcus aureus .
Data Summary
Scientific Research Applications
N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide is a thienopyrimidine derivative with a piperidine ring, a cyclopentyl substituent, and a thieno[3,2-d]pyrimidine moiety, possessing a carbonyl group at the 4-position and a phenyl group at the 7-position. Research indicates that thienopyrimidine derivatives exhibit a range of biological activities.
Potential Applications
- Medicinal Chemistry The presence of diverse functional groups suggests potential for diverse biological activities, making it an interesting subject for pharmaceutical research.
- Modification of Compounds These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves several steps, requiring careful optimization of reaction conditions to maximize yield and purity.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. These studies often involve:
Several compounds share structural similarities with this compound. Here are some notable examples:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-methyl-4-oxo-N-(2-sulfamoylphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine | Contains a sulfonamide group | Antimicrobial activity |
| 6,7-dihydrothieno[3,2-d]pyrimidine derivatives | Varying substitutions on the thiophene ring | Anticancer properties |
| 4-chloro-thieno[3,2-d]pyrimidine derivatives | Halogenated variants | Antifungal activity |
Comparison with Similar Compounds
N-cyclohexyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Substituent : Cyclohexyl group (vs. cyclopentyl in the target compound).
- Molecular Formula : C₂₄H₂₈N₄O₂S.
- Molecular Weight : 436.58.
- No activity data are available, but the molecular weight is ~14 Da higher than the cyclopentyl analog due to the additional methylene unit .
N-isopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Substituent : Linear isopentyl chain (vs. cyclic cyclopentyl).
- Molecular Formula : C₂₃H₂₈N₄O₂S.
- Molecular Weight : 424.6.
- Key Difference : The branched alkyl chain may enhance lipophilicity but reduce conformational rigidity compared to the cyclopentyl group, affecting membrane permeability or metabolic stability .
N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide
- Substituent : 2-Chlorobenzyl group.
- Molecular Formula : C₂₅H₂₃ClN₄O₂S.
- Molecular Weight : 479.0.
N-cyclopentyl-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide
- Substituent: 4-Fluorophenylmethyl at the thieno-pyrimidine 3-position (vs. phenyl at the 7-position).
- Molecular Formula : C₂₄H₂₉FN₄O₂S.
- Molecular Weight : 456.58.
- Key Difference : The fluorophenyl group and altered substitution position on the core may modulate electronic properties and steric interactions, impacting selectivity in biological assays .
Physicochemical Properties and Trends
*Inferred based on structural similarity to cyclohexyl analog.
Q & A
Q. What are the optimal synthetic routes for N-cyclopentyl-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide, and how can reaction yields be improved?
- Methodological Answer : Synthetic optimization involves testing solvent systems (e.g., dichloromethane or THF), base selection (NaOH vs. KOH), and temperature control. For example, stepwise coupling of the thienopyrimidinone core with the piperidine-carboxamide moiety under reflux conditions (80–100°C) can improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates. Monitoring reaction progress using TLC or HPLC ensures intermediate stability .
- Table 1 : Comparative Yields Under Different Conditions
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | NaOH | 80 | 65 |
| THF | KOH | 100 | 72 |
Q. How can researchers assess the purity and structural integrity of this compound?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (¹H/¹³C). For example, ¹H NMR should resolve cyclopentyl protons (δ 1.5–2.1 ppm) and aromatic protons (δ 7.2–7.8 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 465.2) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations of 1–100 µM. Cell viability assays (MTT or ATP-lite) in cancer cell lines (e.g., HeLa or MCF-7) can evaluate cytotoxicity. Dose-response curves (IC₅₀ calculations) and controls (DMSO vehicle) are essential .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Co-crystallize the compound with target proteins (e.g., kinases) or analyze free ligands using single-crystal X-ray diffraction. For example, bond angles (e.g., C11–N1–C14 = 113.77°) and torsion angles can clarify conformational flexibility. Data collection at 298 K with synchrotron radiation improves resolution .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting improved potency?
- Methodological Answer : Modify substituents systematically:
- Cyclopentyl group : Replace with cyclohexyl or aromatic rings to test steric effects.
- Thienopyrimidinone core : Introduce electron-withdrawing groups (e.g., -F, -Cl) at the 7-phenyl position.
- Piperidine-carboxamide : Optimize N-substituents (e.g., methyl vs. ethyl) for hydrogen bonding.
Assess changes via IC₅₀ values in enzymatic assays and molecular docking (AutoDock Vina) to predict binding modes .
Q. How should researchers address contradictions between in vitro and in vivo efficacy data?
- Methodological Answer : Discrepancies may arise from bioavailability or metabolic instability. Perform:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
